molecular formula C24H25FN4O2 B1246685 N-{2'-[(4-Fluorophenyl)amino]-4,4'-Bipyridin-2-Yl}-4-Methoxycyclohexanecarboxamide

N-{2'-[(4-Fluorophenyl)amino]-4,4'-Bipyridin-2-Yl}-4-Methoxycyclohexanecarboxamide

Cat. No. B1246685
M. Wt: 420.5 g/mol
InChI Key: ACGBFWCBVIXTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2'-[(4-fluorophenyl)amino]-4,4'-bipyridin-2-yl}-4-methoxycyclohexanecarboxamide is a member of the class of bipyridines that is 4,4'-bipyridine substituted at positions 2 and 2' by 4-fluoroaminophenyl and 4-methoxycyclohexanecarboxamido groups respectively. It is a member of bipyridines, a monocarboxylic acid amide, an ether, an organofluorine compound, an aromatic amine and a secondary amino compound.

Scientific Research Applications

Met Kinase Inhibitor

N-substituted carboxamides, closely related to the compound , were identified as potent and selective Met kinase inhibitors. These compounds demonstrated significant tumor stasis in in vivo models, prompting their advancement into clinical trials due to their promising preclinical safety profiles (Schroeder et al., 2009).

Serotonin 5-HT(1A) Receptor Antagonist

Carboxamide derivatives have been explored as PET tracers for neuropsychiatric disorders. One such derivative demonstrated high brain uptake and slow brain clearance, positioning it as a promising candidate for the in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Non-linear Optical (NLO) Properties

Carboxamide compounds have been synthesized and their NLO properties have been studied. These compounds exhibit promising interactions with biological targets like the colchicine binding site of tubulin, potentially contributing to the inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).

Antibacterial Agents

Pyridonecarboxylic acids and their analogues, structurally similar to the compound , have been synthesized and shown to possess significant antibacterial activity, suggesting their potential use as antibacterial agents (Egawa et al., 1984).

Antimicrobial Activity

Similar carboxamide derivatives have been synthesized and screened for their antimicrobial activities, with some showing significant antibacterial and antifungal activities. These findings indicate the potential of carboxamide derivatives in antimicrobial applications (Helal et al., 2013).

PhotoCORMs for Biomedical Applications

Carboxamide derivatives have been developed as PhotoCORMs (photoinduced CO-releasing molecules), exhibiting stable CO-release properties under physiological conditions. These complexes, when attached to carrier delivery vectors like PNA, offer promising prospects for biosensing and biomedical applications (Bischof et al., 2013).

properties

Product Name

N-{2'-[(4-Fluorophenyl)amino]-4,4'-Bipyridin-2-Yl}-4-Methoxycyclohexanecarboxamide

Molecular Formula

C24H25FN4O2

Molecular Weight

420.5 g/mol

IUPAC Name

N-[4-[2-(4-fluoroanilino)pyridin-4-yl]pyridin-2-yl]-4-methoxycyclohexane-1-carboxamide

InChI

InChI=1S/C24H25FN4O2/c1-31-21-8-2-16(3-9-21)24(30)29-23-15-18(11-13-27-23)17-10-12-26-22(14-17)28-20-6-4-19(25)5-7-20/h4-7,10-16,21H,2-3,8-9H2,1H3,(H,26,28)(H,27,29,30)

InChI Key

ACGBFWCBVIXTPZ-UHFFFAOYSA-N

SMILES

COC1CCC(CC1)C(=O)NC2=NC=CC(=C2)C3=CC(=NC=C3)NC4=CC=C(C=C4)F

Canonical SMILES

COC1CCC(CC1)C(=O)NC2=NC=CC(=C2)C3=CC(=NC=C3)NC4=CC=C(C=C4)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2'-[(4-Fluorophenyl)amino]-4,4'-Bipyridin-2-Yl}-4-Methoxycyclohexanecarboxamide
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N-{2'-[(4-Fluorophenyl)amino]-4,4'-Bipyridin-2-Yl}-4-Methoxycyclohexanecarboxamide
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N-{2'-[(4-Fluorophenyl)amino]-4,4'-Bipyridin-2-Yl}-4-Methoxycyclohexanecarboxamide
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N-{2'-[(4-Fluorophenyl)amino]-4,4'-Bipyridin-2-Yl}-4-Methoxycyclohexanecarboxamide
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N-{2'-[(4-Fluorophenyl)amino]-4,4'-Bipyridin-2-Yl}-4-Methoxycyclohexanecarboxamide
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N-{2'-[(4-Fluorophenyl)amino]-4,4'-Bipyridin-2-Yl}-4-Methoxycyclohexanecarboxamide

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